![molecular formula C8H7NO4 B1315033 5-Nitro-2,3-dihydro-1,4-benzodioxine CAS No. 57356-28-2](/img/structure/B1315033.png)
5-Nitro-2,3-dihydro-1,4-benzodioxine
Overview
Description
“5-Nitro-2,3-dihydro-1,4-benzodioxine” is a derivative of 1,4-benzodioxan , which is a group of isomeric chemical compounds with the molecular formula C8H8O2 . The benzodioxans have three isomers, and the second atom of oxygen of the dioxane can be in a second, third, or fourth position . The 5-Nitro-2,3-dihydro-1,4-benzodioxine has a molecular weight of 136.1479 .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and its derivatives has been reported . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst . Another study reported the synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position .
Molecular Structure Analysis
The molecular structure of 5-Nitro-2,3-dihydro-1,4-benzodioxine can be viewed as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Nitro-2,3-dihydro-1,4-benzodioxine include a molecular weight of 136.1479 .
Safety And Hazards
Safety data sheets recommend ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation when handling 2,3-dihydro-1,4-benzodioxine . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
properties
IUPAC Name |
5-nitro-2,3-dihydro-1,4-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHJIJSXCHOQQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481548 | |
Record name | 5-Nitro-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2,3-dihydro-1,4-benzodioxine | |
CAS RN |
57356-28-2 | |
Record name | 5-Nitro-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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